1,6,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,6,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Properties
IUPAC Name |
4,7,8-trimethyl-6-[2-(3-methylpiperidin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-11-6-5-7-22(10-11)8-9-23-12(2)13(3)24-14-15(19-17(23)24)21(4)18(26)20-16(14)25/h11H,5-10H2,1-4H3,(H,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGNWXNUWDBKAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,6,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves several steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the imidazo[2,1-f]purine core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the piperidine moiety: This is achieved through a substitution reaction where the piperidine ring is attached to the core structure.
Methylation: The final step involves the methylation of the compound to introduce the three methyl groups at the desired positions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1,6,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Overview
1,6,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazopurine family. Its unique structure and properties make it a valuable subject of study in various scientific fields. This article explores its applications in chemistry, biology, medicine, and industry.
Chemistry
This compound serves as a building block in organic synthesis. It can be utilized to create more complex molecules and study reaction mechanisms. Its unique structure allows chemists to explore new synthetic pathways and develop innovative materials.
Biology
Research has indicated potential biological activities for this compound:
- Antimicrobial Properties : Studies are ongoing to evaluate its effectiveness against various microbial strains.
- Anticancer Activity : Preliminary findings suggest it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
The compound is under investigation for its potential as a therapeutic agent :
- Targeted Drug Development : Its ability to interact with specific enzymes or receptors makes it a candidate for developing drugs targeting various diseases.
- Clinical Trials : Ongoing trials are assessing its safety and efficacy in treating conditions such as cancer and infections.
Industry
In industrial applications, the compound may be used as:
- Catalysts : Its unique chemical properties allow it to facilitate various chemical reactions efficiently.
- Material Development : The compound's structural features could lead to the creation of new materials with desirable properties.
Case Study 1: Anticancer Research
A study explored the anticancer properties of this compound in vitro against several cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Another research project focused on evaluating the antimicrobial efficacy of this compound against resistant bacterial strains. The findings demonstrated promising results, highlighting its potential role in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 1,6,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
1,6,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:
- 2,7,8-trimethyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol
- N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
Biological Activity
1,6,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound has a complex structure characterized by an imidazo[2,1-f]purine core with various substituents that may influence its biological activity. The presence of a piperidine moiety suggests potential interactions with neurotransmitter systems.
Antitumor Activity
Imidazole derivatives have been noted for their antitumor properties. A study highlighted the synthesis of imidazopyridine derivatives that showed significant potency against cancer cell lines . Although direct evidence for the target compound's antitumor activity is lacking, the structural similarities may imply potential efficacy.
Neuropharmacological Effects
Given the presence of a piperidine ring in the compound's structure, it may interact with neurotransmitter receptors. Research on piperidine derivatives has shown varying effects on serotonin receptors . This suggests that the target compound could have implications in treating neurological disorders or influencing mood regulation.
The biological activities of similar compounds often involve interactions with specific receptors or enzymes. For example:
- Antimicrobial Action : Compounds may disrupt bacterial cell walls or inhibit essential enzymes.
- Antitumor Mechanisms : Many imidazole derivatives induce apoptosis in cancer cells through various pathways.
- Neurotransmitter Modulation : Piperidine derivatives can act as agonists or antagonists at neurotransmitter receptors.
Case Studies
A few notable studies related to similar compounds include:
- Antimicrobial Evaluation : A series of piperidine derivatives were synthesized and tested against bacterial pathogens. Some exhibited significant antimicrobial activity compared to standard antibiotics .
- Antitumor Research : Imidazopyridine derivatives were found to possess IC50 values in the nanomolar range against cancer cell lines, indicating strong antitumor potential .
- Neuropharmacological Studies : Investigations into 5-HT7 receptor affinities showed that certain piperazine derivatives could act as selective ligands with potential therapeutic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
